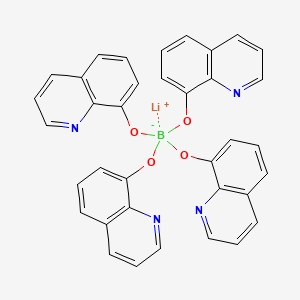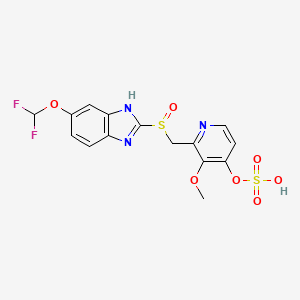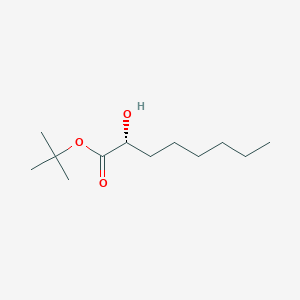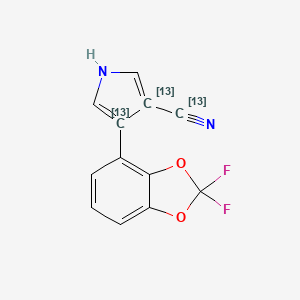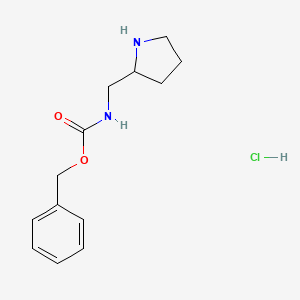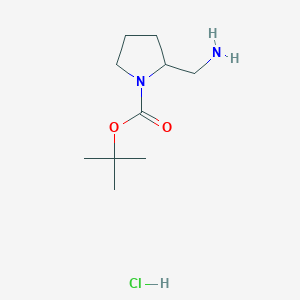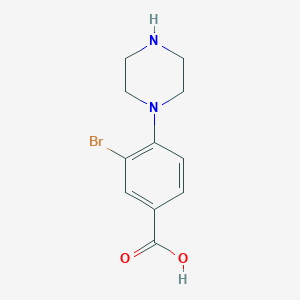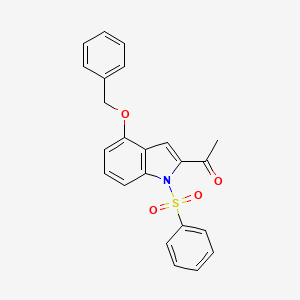
1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone
Übersicht
Beschreibung
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (BPSE) is an organic compound that has been used in a variety of scientific applications. It is a versatile compound, with a wide range of potential uses in research and development. BPSE has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Derivatives of 1H-indole, similar in structure to the compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. These studies involve the synthesis of complex molecules that could serve as templates for developing new therapeutic agents targeting inflammation-related disorders (Rehman, Saini, & Kumar, 2022).
Electrochemical Synthesis and Applications
- Research on the electrochemical synthesis of benzoquinone derivatives, which share a common phenylsulfonyl moiety with the target compound, highlights the potential for developing novel electrochemical methods for synthesizing complex organic molecules. These methodologies could be applicable in the synthesis of materials with specific electrochemical properties (Nematollahi, Momeni, & Khazalpour, 2014).
Material Science and Supramolecular Chemistry
- Investigations into the synthesis and structural characterization of oxime derivatives, which demonstrate the formation of self-assembling supramolecular frameworks, suggest potential applications in material science for designing new materials with specific structural and functional properties (Cai, Xu, Chai, & Li, 2020).
Catalytic Applications
- Studies on the synthesis of bis(indolyl)ethanones and related compounds using catalysis reveal the potential of the phenylsulfonyl moiety and related structures in catalyzing various chemical reactions, which could be useful in the development of new catalysts and synthetic methodologies (Mosslemin & Movahhed, 2012).
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)-4-phenylmethoxyindol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-17(25)22-15-20-21(24(22)29(26,27)19-11-6-3-7-12-19)13-8-14-23(20)28-16-18-9-4-2-5-10-18/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUXCLRQONFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660791 | |
| Record name | 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone | |
CAS RN |
889675-05-2 | |
| Record name | 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



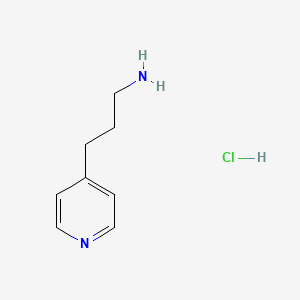
![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)


